ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C24H35N3O3 and its molecular weight is 413.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.26784199 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The synthesis of related compounds like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates demonstrates the utilization of [4 + 2] annulation techniques with complete regioselectivity, offering insights into the synthesis methodologies applicable to the target compound (Zhu, Lan, & Kwon, 2003).
- Chemical Modification : Research on the microwave-assisted treatment of related pyrazole carboxylates for producing corresponding carboxamides highlights the potential for chemical modification of the target compound (Milosevic et al., 2015).
Structural Analysis
- X-ray Diffraction and Spectroscopy : The structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through X-ray diffraction and various spectroscopic methods provides a template for analyzing the structural properties of similar compounds (Viveka et al., 2016).
Novel Compound Synthesis
- Creation of New Derivatives : The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation highlights the possibility of generating new derivatives from similar pyrazole compounds (Ghaedi et al., 2015).
- Potential as a Chemical Intermediate : Research on ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate suggests that similar compounds could serve as intermediates in the synthesis of more complex chemical structures (Lebedˈ et al., 2012).
Applications in Medicinal Chemistry
- Synthesis of Potential Medicinal Agents : The development of novel compounds like ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for inhibiting Mycobacterium tuberculosis suggests potential medicinal applications for similar compounds (Jeankumar et al., 2013).
Properties
IUPAC Name |
ethyl 1-[(5-methyl-1-propylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3/c1-4-14-27-20(3)21(18-25-27)19-26-15-11-24(12-16-26,23(28)29-5-2)13-17-30-22-9-7-6-8-10-22/h6-10,18H,4-5,11-17,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSJERWRDXOSNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)CN2CCC(CC2)(CCOC3=CC=CC=C3)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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